

Biotin-PEG8-Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG8-amine*

Cat. No.: *B8106340*

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For researchers, scientists, and drug development professionals, **Biotin-PEG8-amine** is a versatile heterobifunctional linker that plays a crucial role in various biochemical applications, from affinity-based purification to the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). This in-depth guide provides a technical overview of its properties, applications, and detailed experimental protocols, presenting all quantitative data in clearly structured tables and visualizing complex workflows using the DOT language for Graphviz.

Core Properties and Specifications

Biotin-PEG8-amine is a biotinylation reagent characterized by a biotin moiety, an 8-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.^[1] The biotin group exhibits a strong and highly specific affinity for avidin and streptavidin, forming the basis for its use in capture and detection assays. The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and its conjugates, while also minimizing steric hindrance during binding interactions.^[1] The terminal primary amine allows for covalent linkage to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.

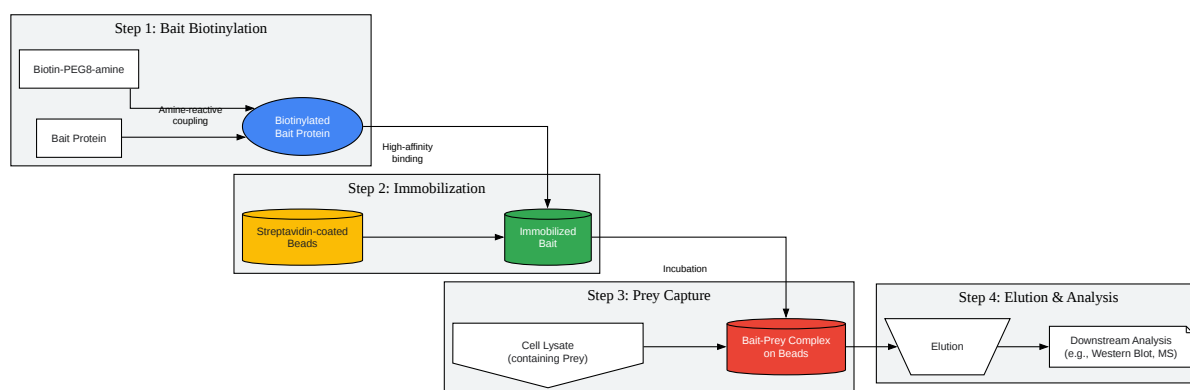
Property	Value	Reference
Molecular Weight	638.8 g/mol	[2] [3]
Chemical Formula	C28H54N4O10S	[2]
CAS Number	2183447-27-8	
Purity	Typically ≥95%	
Appearance	White to off-white solid	
Solubility	Water, DMSO, DCM, DMF	
Storage Conditions	-20°C, protect from light	

Key Applications and Experimental Workflows

The unique structure of **Biotin-PEG8-amine** lends itself to two primary areas of application: affinity-based assays and the synthesis of PROTACs.

Affinity-Based Protein Purification (Pull-Down Assays)

In pull-down assays, a biotinylated "bait" protein is used to capture its interacting "prey" protein from a complex mixture such as a cell lysate. The **Biotin-PEG8-amine** can be used to label the bait protein. The resulting biotinylated bait is then immobilized on a solid support functionalized with streptavidin, such as magnetic beads or agarose resin. This complex serves as an affinity matrix to specifically capture the prey protein.

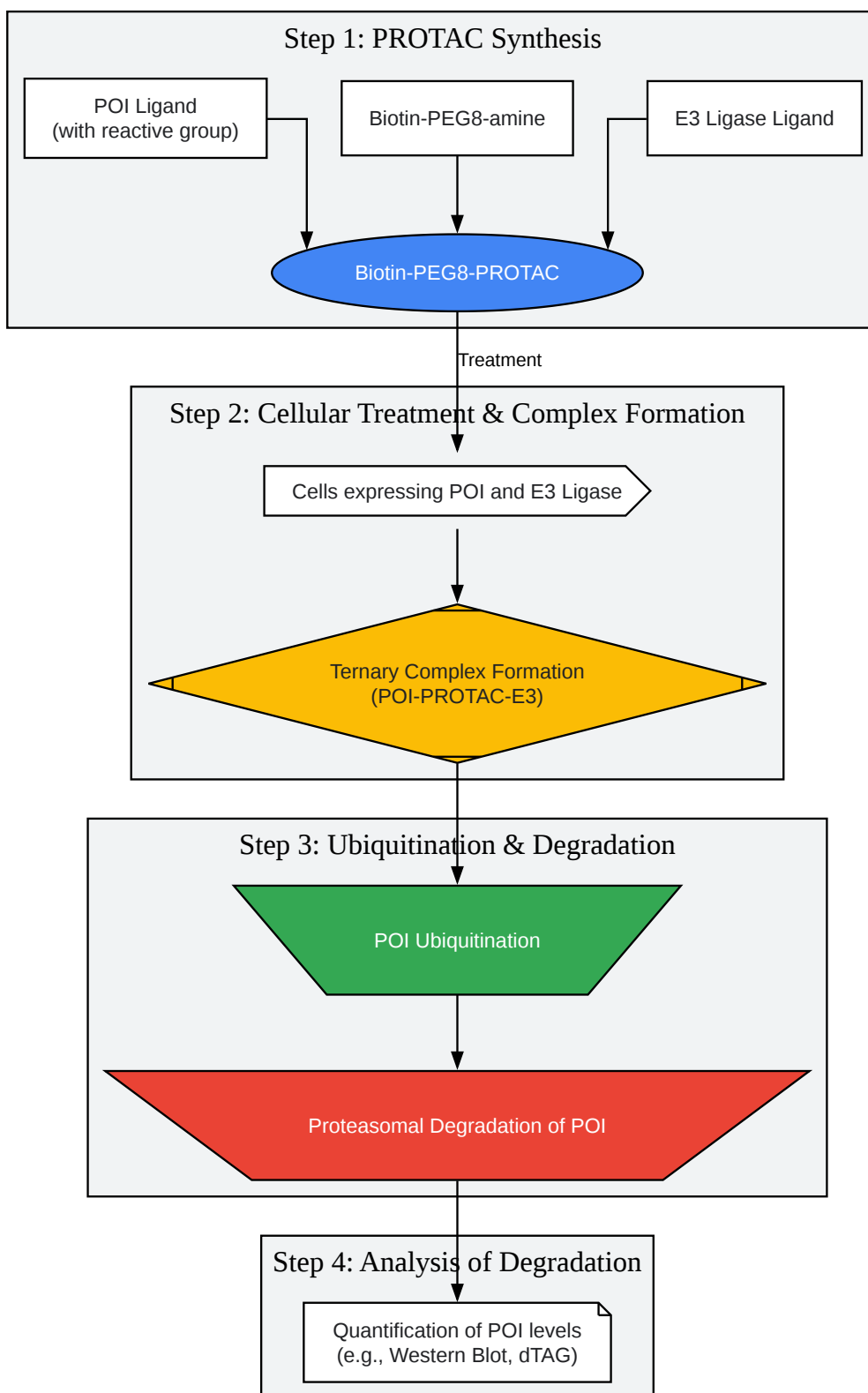


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Figure 1: Workflow for a pull-down assay using a biotinylated bait protein.

PROTAC Development

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. **Biotin-PEG8-amine** can serve as a versatile linker in the synthesis of PROTACs. The primary amine of **Biotin-PEG8-amine** can be coupled to a ligand for the POI, while the biotin end can be used for various analytical purposes, such as confirming target engagement or in pull-down assays to study the formation of the ternary complex (POI-PROTAC-E3 ligase).



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Figure 2: General workflow for PROTAC-mediated protein degradation.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Biotinylation of a Protein using Biotin-PEG8-amine

This protocol describes the conjugation of **Biotin-PEG8-amine** to a protein containing accessible primary amines (e.g., lysine residues) using an amine-reactive crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- **Biotin-PEG8-amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS)
- Reaction buffer (e.g., MES buffer, pH 6.0)
- Quenching buffer (e.g., Tris-HCl, pH 7.5)
- Desalting column

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
- Activation of **Biotin-PEG8-amine**:
 - Dissolve **Biotin-PEG8-amine**, EDC, and NHS in the reaction buffer to a final concentration of 10 mM each.

- Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of a molecule to be conjugated with the amine of **Biotin-PEG8-amine**.
- Conjugation Reaction:
 - Add the activated **Biotin-PEG8-amine** solution to the protein solution at a molar ratio of 20:1 (biotin reagent:protein). The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
- Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay with a Biotinylated Bait Protein

This protocol outlines the steps for capturing a prey protein using a biotinylated bait protein immobilized on streptavidin magnetic beads.

Materials:

- Biotinylated bait protein
- Streptavidin magnetic beads
- Cell lysate containing the prey protein
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

- Magnetic stand

Procedure:

- Bead Preparation:
 - Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube.
 - Place the tube on a magnetic stand to capture the beads and discard the supernatant.
 - Wash the beads twice with the Binding/Wash Buffer.
- Immobilization of Bait Protein:
 - Resuspend the washed beads in the Binding/Wash Buffer.
 - Add the biotinylated bait protein to the bead suspension. The amount of bait protein will depend on the binding capacity of the beads and should be optimized.
 - Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin.
 - Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with the Binding/Wash Buffer to remove any unbound bait protein.
- Prey Protein Capture:
 - Add the cell lysate to the beads with the immobilized bait protein.
 - Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Place the tube on the magnetic stand and discard the supernatant (flow-through).
 - Wash the beads at least three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

- Elution:
 - Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound proteins.
 - Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
- Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

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References

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